
Cinalukast
Descripción general
Descripción
Cinalukast es un fármaco de molécula pequeña utilizado principalmente en el tratamiento del asma. Actúa como un antagonista selectivo de la leucotrieno D4 en el receptor de leucotrieno cisteinílico, CysLT1, en las vías respiratorias humanas . Al inhibir las acciones de la leucotrieno D4, this compound previene el edema de las vías respiratorias, la contracción del músculo liso y la secreción de moco espeso y viscoso .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Cinalukast se puede sintetizar a través de un proceso de varios pasos que implica el acoplamiento de varios intermediarios químicos. Los pasos clave incluyen:
Formación del anillo de tiazol: Esto implica la reacción de una tioamida adecuada con una α-halocetona.
Vinilación: El derivado de tiazol se somete entonces a una reacción de vinilación para introducir el grupo vinilo.
Acoplamiento con ácido succinilánico: El paso final implica el acoplamiento del tiazol vinilado con ácido succinilánico en condiciones apropiadas para producir this compound.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la eficacia del producto final .
Tipos de reacciones:
Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el anillo de tiazol, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo vinilo, convirtiéndolo en un grupo etilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como ácido nítrico para la nitración o bromo para la halogenación.
Productos principales:
Oxidación: Sulfoxidos o sulfonas.
Reducción: Derivados etilados.
Sustitución: Derivados nitrados o halogenados.
Aplicaciones Científicas De Investigación
Asthma and Exercise-Induced Bronchoconstriction
Cinalukast has been demonstrated to provide significant protection against exercise-induced bronchoconstriction. In a placebo-controlled crossover study involving eight male patients with mild asthma, this compound was administered at doses of 10 mg, 50 mg, and 200 mg. The results indicated that this compound provided at least eight hours of protection against bronchoconstriction, with higher doses maintaining efficacy over longer periods .
Table 1: Efficacy of this compound in Preventing Exercise-Induced Bronchoconstriction
Dose (mg) | AUEC at 2 hours (L.min) | AUEC at 8 hours (L.min) |
---|---|---|
Placebo | 24.2 ± 3.3 | 25.1 ± 4.4 |
10 | 5.5 ± 2.2 | 6.8 ± 4.1 |
50 | 6.3 ± 2.7 | 11.2 ± 2.5 |
200 | 3.3 ± 3.8 | 5.0 ± 2.8 |
Novel Research Applications
Recent studies have explored innovative uses for this compound beyond its conventional applications in respiratory diseases.
Photohormone Chemotype Development
Research has indicated the potential for developing new photohormone chemotypes by modifying the scaffold of this compound to enable light-induced activation of peroxisome proliferator-activated receptor alpha (PPARα). This study highlights the versatility of this compound derivatives in creating compounds with novel pharmacological properties .
Computational Drug Design
This compound has been utilized as a lead compound in computational drug design efforts aimed at optimizing side activities through automated methods. A study demonstrated the generation of a virtual library of analogues based on this compound, which were screened for PPARα agonism alongside CysLT1 antagonism using machine learning techniques . This approach not only enhances the efficiency of drug development but also expands the therapeutic potential of existing compounds.
Mecanismo De Acción
Cinalukast ejerce sus efectos uniéndose al receptor de leucotrieno cisteinílico, CysLT1, en las vías respiratorias humanas. Este receptor participa en la patofisiología del asma, incluido el edema de las vías respiratorias, la contracción del músculo liso y la actividad celular alterada asociada con la inflamación. Al antagonizar la leucotrieno D4 en este receptor, this compound previene estos cambios patológicos, aliviando así los síntomas del asma .
Compuestos similares:
Montelukast: Otro antagonista del receptor de leucotrienos utilizado en el tratamiento del asma.
Zafirlukast: Similar en función, utilizado para el manejo del asma.
Pranlukast: También un antagonista del receptor de leucotrienos con aplicaciones similares
Comparación:
This compound vs. Montelukast: Ambos se dirigen al mismo receptor, pero this compound tiene una estructura química diferente, lo que puede influir en su farmacocinética y perfil de efectos secundarios.
This compound vs. Zafirlukast: Mecanismos de acción similares, pero las diferencias en sus estructuras químicas conducen a variaciones en su eficacia y duración de acción.
This compound vs. Pranlukast: Ambos son eficaces para controlar el asma, pero la estructura única de this compound puede ofrecer ventajas distintas en ciertas poblaciones de pacientes
La estructura química y el mecanismo de acción únicos de this compound lo convierten en un compuesto valioso en el tratamiento del asma y otras afecciones inflamatorias. Sus diversas aplicaciones en investigación científica resaltan aún más su importancia en los campos de la química, la biología, la medicina y la industria.
Comparación Con Compuestos Similares
Montelukast: Another leukotriene receptor antagonist used in asthma treatment.
Zafirlukast: Similar in function, used for asthma management.
Pranlukast: Also a leukotriene receptor antagonist with similar applications
Comparison:
Cinalukast vs. Montelukast: Both target the same receptor, but this compound has a different chemical structure, which may influence its pharmacokinetics and side effect profile.
This compound vs. Zafirlukast: Similar mechanisms of action, but differences in their chemical structures lead to variations in their efficacy and duration of action.
This compound vs. Pranlukast: Both are effective in managing asthma, but this compound’s unique structure may offer distinct advantages in certain patient populations
This compound’s unique chemical structure and mechanism of action make it a valuable compound in the treatment of asthma and other inflammatory conditions. Its diverse applications in scientific research further highlight its significance in the fields of chemistry, biology, medicine, and industry.
Actividad Biológica
Cinalukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), primarily used in the treatment of asthma and exercise-induced bronchoconstriction. By inhibiting leukotriene D4 (LTD4), this compound prevents various physiological responses such as airway edema, smooth muscle contraction, and mucus secretion, which are critical in the pathophysiology of asthma.
This compound functions by blocking the action of LTD4 at the CysLT1 receptor. This interaction is crucial as LTD4 is known to contribute significantly to bronchoconstriction and inflammation in asthma patients. The inhibition of this pathway results in:
- Reduced airway inflammation
- Decreased bronchoconstriction
- Lowered mucus production
Pharmacological Properties
- Drug Class : CysLT1 receptor antagonist
- Molecular Weight : Approximately 38 kDa
- Administration : Oral
- Doses Studied : 10 mg, 50 mg, and 200 mg
Efficacy in Asthma Management
This compound has demonstrated significant efficacy in clinical trials for asthma management. A placebo-controlled crossover study involving eight male patients indicated that:
- At a dose of 200 mg, this compound significantly reduced exercise-induced bronchoconstriction compared to placebo (p < 0.05).
- The protective effect lasted at least 8 hours post-administration but was lost after one week at the lowest dose (10 mg) .
Comparison with Other Leukotriene Antagonists
This compound's efficacy can be compared with other leukotriene receptor antagonists like montelukast and zafirlukast. Research has shown that:
Drug | Duration of Action | Efficacy against EIA |
---|---|---|
This compound | 3-6 hours | Moderate |
Montelukast | Up to 24 hours | High |
Zafirlukast | Up to 12 hours | Moderate |
This table illustrates that while this compound is effective, its duration of action is shorter than that of montelukast, which may influence prescribing decisions depending on patient needs.
Anti-HCV Activity
Recent studies have also explored this compound's role beyond asthma treatment. It was found to have a complex interaction with hepatitis C virus (HCV) replication. In vitro studies indicated that:
- This compound could reverse the anti-HCV activity of MK-571, another CysLTR1 antagonist, suggesting a nuanced role in viral replication dynamics .
- The effects were dose-dependent, highlighting the importance of concentration in therapeutic outcomes.
Case Study: Exercise-Induced Bronchoconstriction
In a clinical trial involving patients with exercise-induced bronchoconstriction:
- Participants receiving this compound showed a significant reduction in the area under the forced expiratory volume (FEV1) curve when challenged with exercise.
- The results indicated that higher doses maintained efficacy longer than lower doses .
Research Findings on Long-term Use
A study assessing long-term use revealed that while initial benefits were pronounced, the effectiveness diminished over time at lower doses. This finding suggests that higher doses may be necessary for sustained therapeutic effects .
Propiedades
IUPAC Name |
4-[3-[(E)-2-(4-cyclobutyl-1,3-thiazol-2-yl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-3-23(4-2,22(27)28)14-20(26)24-18-10-5-7-16(13-18)11-12-21-25-19(15-29-21)17-8-6-9-17/h5,7,10-13,15,17H,3-4,6,8-9,14H2,1-2H3,(H,24,26)(H,27,28)/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMKNPGKXJAIDV-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C3CCC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(CC(=O)NC1=CC=CC(=C1)/C=C/C2=NC(=CS2)C3CCC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045742 | |
Record name | Cinalukast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cinalukast | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014725 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.72e-04 g/L | |
Record name | Cinalukast | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014725 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Binds to the cysteinyl leukotriene receptor. The cysteinyl leukotrienes (LTC4, LTD4, LTE4) are products of arachidonic acid metabolism and are released from various cells, including mast cells and eosinophils. These eicosanoids bind to cysteinyl leukotriene receptors (CysLT) found in the human airway. Cysteinyl leukotrienes and leukotriene receptor occupation have been correlated with the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process, which contribute to the signs and symptoms of asthma. | |
Record name | Cinalukast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00587 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
128312-51-6 | |
Record name | Cinalukast | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128312-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinalukast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128312516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinalukast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00587 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cinalukast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CINALUKAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E1O433QAI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cinalukast | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014725 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cinalukast exert its effects at the molecular level?
A1: this compound functions as a Cysteinyl leukotriene receptor 1 (CysLT1R) antagonist [, ]. This means it binds to the CysLT1 receptor and blocks the binding of its natural ligands, namely the cysteinyl leukotrienes (CysLTs) like LTC4, LTD4, and LTE4 []. By preventing CysLTs from activating the CysLT1 receptor, this compound inhibits the downstream inflammatory responses these molecules typically trigger [, ].
Q2: Has the potential of this compound to shift its activity towards other targets been investigated?
A3: Yes, researchers have investigated the possibility of leveraging this compound's structure to enhance its activity towards other targets, specifically the peroxisome proliferator-activated receptor alpha (PPARα) []. Through computer-assisted selective optimization of side-activities (SOSA), they generated a virtual library of this compound analogues and predicted their affinity for PPARα and CysLT1R []. This led to the synthesis of an analogue with improved PPARα activation and decreased CysLT1R antagonism, highlighting the potential of modifying this compound for different therapeutic applications [].
Q3: Are there any studies looking at the impact of this compound on erythrocyte death?
A4: Interestingly, research has revealed a role for this compound in influencing eryptosis, a process of programmed cell death in red blood cells []. Studies show that under energy-depleted conditions, erythrocytes release leukotrienes, which can trigger eryptosis []. This compound, by blocking leukotriene receptors, was found to mitigate the eryptotic effects induced by energy depletion in these cells []. This highlights the multifaceted nature of this compound's biological activity beyond its traditional anti-inflammatory role.
Q4: What are the potential benefits of developing formulations with improved delivery of this compound?
A5: Researchers have explored complexation studies of this compound with cyclodextrins []. Such complexation techniques are employed to enhance the solubility, stability, and bioavailability of drugs []. By improving these pharmaceutical properties, it might be possible to achieve better therapeutic outcomes with this compound, potentially at lower doses, while minimizing potential side effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.